3-{3-[Methyl(6-methylpyrimidin-4-yl)amino]azetidin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{3-[Methyl(6-methylpyrimidin-4-yl)amino]azetidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring, a pyrimidine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Methyl(6-methylpyrimidin-4-yl)amino]azetidin-1-yl}pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors. The azetidine ring is often formed via cyclization of amino alcohols or amino halides. The pyrimidine ring can be synthesized through condensation reactions involving amidines and β-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, optimizing reaction conditions to maximize yield, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-[Methyl(6-methylpyrimidin-4-yl)amino]azetidin-1-yl}pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or pyrimidine rings, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{3-[Methyl(6-methylpyrimidin-4-yl)amino]azetidin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{3-[Methyl(6-methylpyrimidin-4-yl)amino]azetidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-{3-[Methyl(6-methylpyrimidin-4-yl)amino]azetidin-1-yl}pyrazine-2-carbonitrile: shares similarities with other compounds containing pyrazine, pyrimidine, and azetidine rings.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-: Another compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-[methyl-(6-methylpyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-10-5-13(19-9-18-10)20(2)11-7-21(8-11)14-12(6-15)16-3-4-17-14/h3-5,9,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLJFGWXWJBKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CN(C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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